

Technical Guide: Spectroscopic Analysis of 2-Amino-4-chloro-5-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-chloro-5-methylphenol

Cat. No.: B1266682

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **2-Amino-4-chloro-5-methylphenol** (CAS No. 53524-27-9). Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally related compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **2-Amino-4-chloro-5-methylphenol** in a research and development setting.

Molecular Structure and Predicted Spectral Features

2-Amino-4-chloro-5-methylphenol is a substituted aromatic compound with the molecular formula C_7H_8ClNO . Its structure, featuring a phenol, an amino group, a chlorine atom, and a methyl group on a benzene ring, gives rise to a unique spectral fingerprint.

Predicted 1H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the various substituents.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic H (position 3)	6.5 - 6.7	Singlet	Positioned between the amino and chloro groups.
Aromatic H (position 6)	6.8 - 7.0	Singlet	Influenced by the hydroxyl and methyl groups.
-NH ₂	3.5 - 4.5	Broad Singlet	Chemical shift can vary with solvent and concentration.
-OH	4.5 - 5.5	Broad Singlet	Chemical shift is dependent on solvent, temperature, and concentration.
-CH ₃	2.1 - 2.3	Singlet	Typical range for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The chemical shifts are predicted based on the known effects of the substituents on the benzene ring.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (-OH)	145 - 150
C-2 (-NH ₂)	135 - 140
C-3	115 - 120
C-4 (-Cl)	120 - 125
C-5 (-CH ₃)	125 - 130
C-6	118 - 123
-CH ₃	15 - 20

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
O-H (Phenol)	3200 - 3600	Strong, Broad	Stretching
N-H (Amine)	3300 - 3500	Medium (two bands)	Asymmetric & Symmetric Stretching
C-H (Aromatic)	3000 - 3100	Medium	Stretching
C-H (Methyl)	2850 - 2960	Medium	Stretching
C=C (Aromatic)	1500 - 1600	Medium to Strong	Ring Stretching
C-N	1250 - 1350	Medium	Stretching
C-O	1200 - 1260	Strong	Stretching
C-Cl	700 - 800	Strong	Stretching

Predicted Mass Spectrometry (MS) Data

The mass spectrum, typically acquired using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ^{35}Cl and ^{37}Cl isotopes).

m/z Value	Predicted Assignment	Notes
157/159	$[\text{M}]^+$	Molecular ion peak, showing the M+2 isotopic peak for chlorine.
142/144	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical.
122	$[\text{M} - \text{Cl}]^+$	Loss of a chlorine radical.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **2-Amino-4-chloro-5-methylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). Tetramethylsilane (TMS) is typically used as an internal standard.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on the sample concentration.
- ^{13}C NMR Acquisition:

- Use a proton-decoupled pulse sequence.
- Typical spectral width: 0 to 200 ppm.
- Number of scans: 1024 or more, as ^{13}C has a low natural abundance.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Acquisition:
 - Scan the sample over a range of 4000 to 400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - Collect a background spectrum of the empty sample compartment (or just the KBr pellet) and subtract it from the sample spectrum.

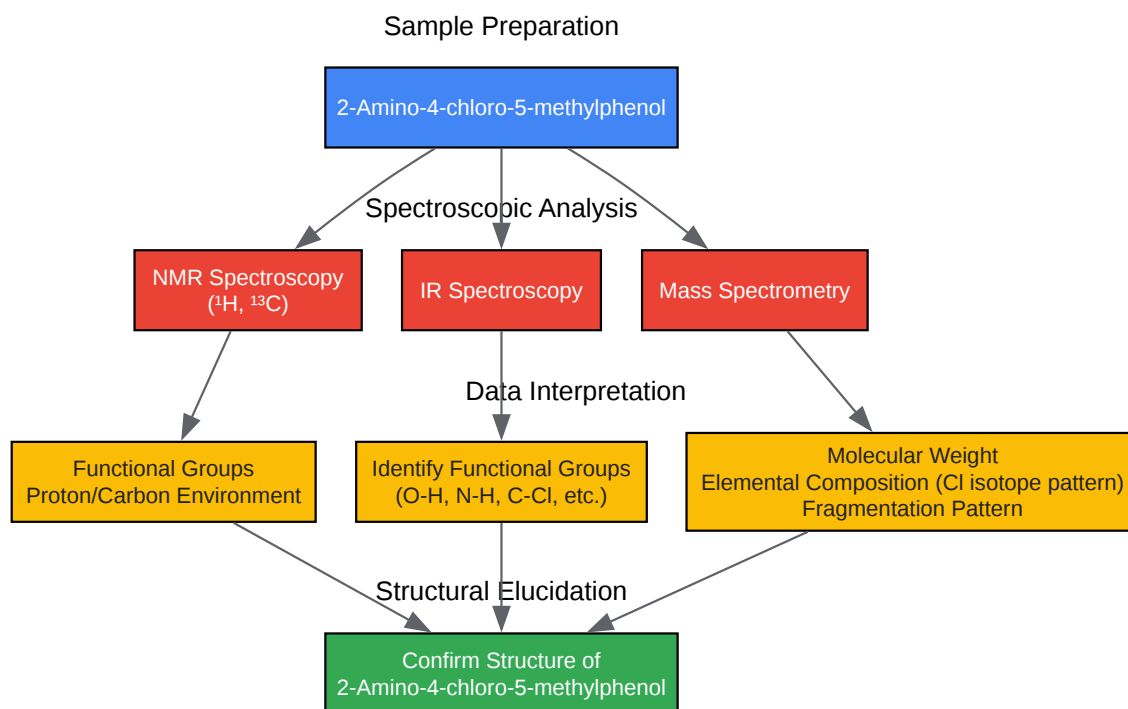
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.
- GC-MS Protocol:
 - Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - GC Conditions:

- Injector Temperature: 250 °C.
- Column: A non-polar capillary column (e.g., HP-5MS).
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
 - Ion Source Temperature: 230 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of **2-Amino-4-chloro-5-methylphenol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-Amino-4-chloro-5-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266682#2-amino-4-chloro-5-methylphenol-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1266682#2-amino-4-chloro-5-methylphenol-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com